molecular formula C10H12O5 B2778989 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate CAS No. 202264-12-8

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

Cat. No. B2778989
CAS RN: 202264-12-8
M. Wt: 212.201
InChI Key: ODLULZUPPYUEBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate”, there are related studies on the synthesis of compounds with similar structures. For instance, 2-Hydroxyethyl acrylate has been synthesized by emulsion polymerization . Another study discusses the synthesis of a cationic poly (vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate-DMC) copolymer emulsion .

Scientific Research Applications

Anaerobic Ether Cleavage

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate's analog, 2-phenoxyethanol, undergoes anaerobic degradation by Acetobacterium, producing phenol and acetate. This process demonstrates the compound's potential in bioremediation, where its breakdown products are utilized in microbial metabolic pathways. The findings suggest a unique ether cleavage mechanism that retains the molecular integrity of the glycolic unit, contributing to our understanding of microbial degradation processes (Speranza et al., 2002).

Enhancing Intestinal Absorption

Hydroxytyrosol and its acetate form, related to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, show significant bioactivity and antioxidant properties. Research indicates that acetylation of hydroxytyrosol improves its intestinal absorption, suggesting that derivatives of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate might enhance bioavailability and therapeutic efficacy of dietary polyphenols, promoting their use in nutritional and pharmaceutical applications (Mateos et al., 2011).

Environmental Monitoring

The study of hydroxylated benzophenone UV absorbers in environmental water samples, involving compounds structurally related to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, underlines the importance of such chemicals in monitoring water safety and quality. These findings highlight the role of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate derivatives in environmental sciences, particularly in assessing the impact of organic pollutants on water bodies (Negreira et al., 2009).

Chemoselective Acetylation

Research on the chemoselective acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, a precursor to antimalarial drugs, showcases the chemical versatility of compounds like 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate. This underscores its potential in synthetic chemistry for the development of pharmaceuticals through selective acetylation processes (Magadum & Yadav, 2018).

Inhibition of Lipid Peroxidation

The phenolic nature of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate and its derivatives suggests potential antioxidative properties. Studies on similar phenolic compounds demonstrate their ability to inhibit lipid peroxidation, highlighting their potential as protective agents against oxidative stress and related diseases (Dinis et al., 1994).

properties

IUPAC Name

2-hydroxyethyl 2-(2-hydroxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c11-5-6-14-10(13)7-15-9-4-2-1-3-8(9)12/h1-4,11-12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLULZUPPYUEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCC(=O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

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